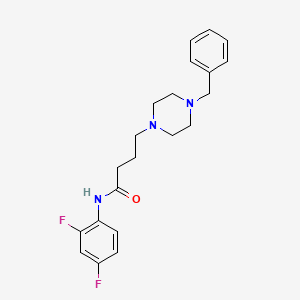
2-(2-Bromoethyl)oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)oxepine is a chemical compound that belongs to the oxepine family, characterized by a seven-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a bromoethyl group attached to the oxepine ring. The molecular formula of this compound is C8H9BrO, and it has a molecular weight of 201.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)oxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1-(benzyl-, oxyaryl-, thioaryl-, and silaaryl)-2-ethynylbenzenes under Brønsted acid or Au(I)-catalysis . The reaction conditions favor the formation of the oxepine ring through regioselective protonation of the alkyne, generating a stable vinyl carbocation intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)oxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxepine ring can undergo oxidation to form oxepin oxides or reduction to form dihydrooxepines.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxepines can be formed.
Oxidation Products: Oxepin oxides are the primary products.
Reduction Products: Dihydrooxepines are typically formed.
Scientific Research Applications
2-(2-Bromoethyl)oxepine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and polycyclic aromatic hydrocarbons.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving oxepine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)oxepine involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxepine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Oxepin: A parent compound with a similar seven-membered ring structure but without the bromoethyl group.
Cyclohexene Oxide: A six-membered ring analog with an oxygen atom, differing in ring size and reactivity.
Dibenzo[b,f]oxepine: A more complex derivative with additional benzene rings, used in medicinal chemistry for its biological activities.
Uniqueness: 2-(2-Bromoethyl)oxepine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various research applications.
Properties
CAS No. |
832110-93-7 |
|---|---|
Molecular Formula |
C8H9BrO |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-(2-bromoethyl)oxepine |
InChI |
InChI=1S/C8H9BrO/c9-6-5-8-4-2-1-3-7-10-8/h1-4,7H,5-6H2 |
InChI Key |
URWRICYJAVWLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(OC=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)

![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)
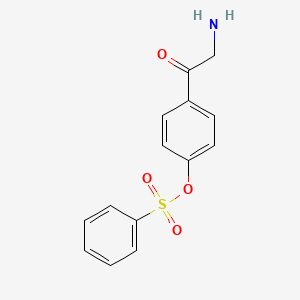
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)

![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
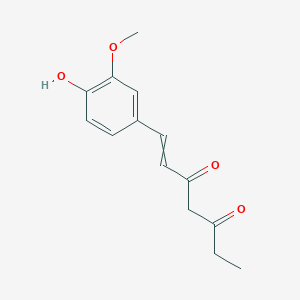
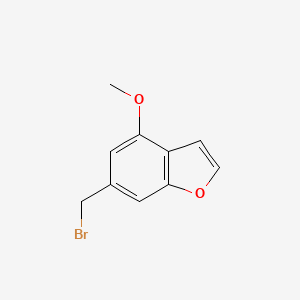
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
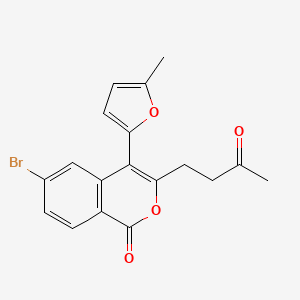
![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
